Ethyl 4-((3-cyano-6-methylquinolin-4-yl)amino)benzoate hydrochloride
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Overview
Description
Ethyl 4-((3-cyano-6-methylquinolin-4-yl)amino)benzoate hydrochloride is a chemical compound with the molecular formula C20H18ClN3O2 and a molecular weight of 367.83 g/mol. This compound has shown promising properties in scientific experiments and is of interest in various fields of research.
Mechanism of Action
Mode of Action
For instance, it may participate in reactions at the benzylic position, which include free radical bromination, nucleophilic substitution, and oxidation
Biochemical Pathways
The compound may be involved in the formation of oximes and hydrazones . These reactions are important in organic chemistry and biochemistry, as they can lead to the formation of various heterocyclic compounds . More research is needed to determine the specific pathways affected by this compound.
Biochemical Analysis
Biochemical Properties
The biochemical properties of Ethyl 4-((3-cyano-6-methylquinolin-4-yl)amino)benzoate hydrochloride are not fully understood yet. Quinoline derivatives, to which this compound belongs, have been known to interact with various enzymes, proteins, and other biomolecules . These interactions often involve the formation of covalent bonds, hydrogen bonds, and other non-covalent interactions, which can influence the function of these biomolecules .
Cellular Effects
The cellular effects of this compound are currently unknown. Quinoline derivatives have been reported to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . These effects are often mediated through the interaction of the quinoline derivatives with cellular biomolecules .
Molecular Mechanism
The molecular mechanism of action of this compound is not well established. Quinoline derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well documented. Quinoline derivatives are generally stable compounds, and their effects on cellular function can be observed in both in vitro and in vivo studies over time .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are not well studied. Quinoline derivatives have been shown to exhibit dose-dependent effects in animal models, with threshold effects observed at lower doses and potential toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways involving this compound are not well characterized. Quinoline derivatives are known to be involved in various metabolic pathways, interacting with enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well understood. Quinoline derivatives are known to interact with various transporters and binding proteins, which can influence their localization or accumulation within cells and tissues .
Subcellular Localization
The subcellular localization of this compound is not well known. Quinoline derivatives can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-((3-cyano-6-methylquinolin-4-yl)amino)benzoate hydrochloride typically involves multi-step organic reactions. One common method includes the reaction of 3-cyano-6-methylquinoline with ethyl 4-aminobenzoate under specific conditions to form the desired product. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-((3-cyano-6-methylquinolin-4-yl)amino)benzoate hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Ethyl 4-((3-cyano-6-methylquinolin-4-yl)amino)benzoate hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
4-[2-(Diethylamino) ethylamino] quinolin-7-ol: Exhibits antiplasmodial activity.
8-Hydroxyquinoline: Used to produce metal complexes that emit light.
Quinoline-8-thiol: Another quinoline derivative with unique properties.
Uniqueness
Ethyl 4-((3-cyano-6-methylquinolin-4-yl)amino)benzoate hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of a quinoline moiety with a benzoate group makes it a versatile compound for various research applications.
Properties
IUPAC Name |
ethyl 4-[(3-cyano-6-methylquinolin-4-yl)amino]benzoate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2.ClH/c1-3-25-20(24)14-5-7-16(8-6-14)23-19-15(11-21)12-22-18-9-4-13(2)10-17(18)19;/h4-10,12H,3H2,1-2H3,(H,22,23);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRWRFYRCCMESCN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C#N)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.